![molecular formula C14H20O3Si B15291891 5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2(3H)-benzofuranone](/img/structure/B15291891.png)
5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2(3H)-benzofuranone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2(3H)-benzofuranone is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a benzofuranone core with a tert-butyldimethylsilyl (TBDMS) protecting group, which is commonly used in organic synthesis to protect hydroxyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2(3H)-benzofuranone typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Starting Material: Benzofuranone derivative with a free hydroxyl group.
Reagent: tert-Butyldimethylsilyl chloride (TBDMS-Cl).
Base: Imidazole or pyridine.
Solvent: Anhydrous dichloromethane.
Reaction Conditions: Room temperature, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2(3H)-benzofuranone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the TBDMS group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in dichloromethane.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) to remove the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2(3H)-benzofuranone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2(3H)-benzofuranone involves its ability to protect hydroxyl groups during chemical reactions. The TBDMS group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This protection is crucial in multi-step organic syntheses, allowing for selective reactions at other functional groups.
Comparación Con Compuestos Similares
Similar Compounds
5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-pentanol: Similar protecting group but different core structure.
5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1H-indazole: Similar protecting group with an indazole core.
3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]phenol: Similar protecting group with a phenol core.
Uniqueness
5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2(3H)-benzofuranone is unique due to its benzofuranone core, which imparts distinct chemical and physical properties. The presence of the TBDMS group enhances its stability and reactivity, making it a valuable compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C14H20O3Si |
|---|---|
Peso molecular |
264.39 g/mol |
Nombre IUPAC |
5-[tert-butyl(dimethyl)silyl]oxy-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C14H20O3Si/c1-14(2,3)18(4,5)17-11-6-7-12-10(8-11)9-13(15)16-12/h6-8H,9H2,1-5H3 |
Clave InChI |
DWPSSLUCHZJJLG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)OC(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-(Azidomethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15291808.png)
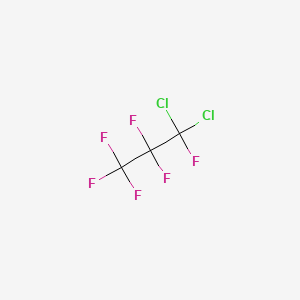
![(2S)-2-[[(1S)-1-carboxy-5-[6-[3-[3-[[2-[[5-(2-carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoylamino]hexanoylamino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B15291830.png)
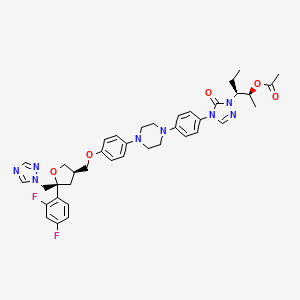

![Tert-butyl2-{2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-3-yl}acetate](/img/structure/B15291845.png)
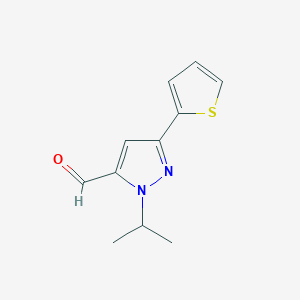
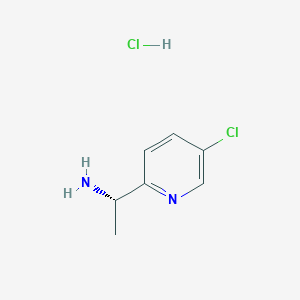
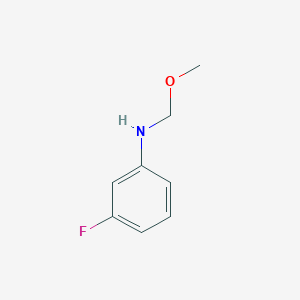
![10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel; Paclitaxel Imp I (EP)](/img/structure/B15291867.png)
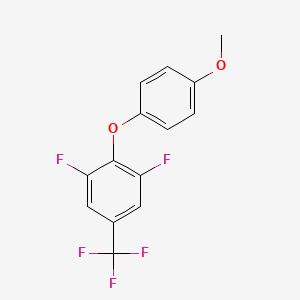
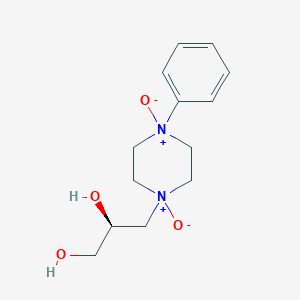

![Benzoic acid, 4-[7-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl]-2-fluoro-, methyl ester](/img/structure/B15291900.png)
